Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula and a molecular weight of approximately 313.19 g/mol. This compound is classified under benzoates, which are esters derived from benzoic acid. It contains a bromine atom at the 5-position of the benzoate ring and a piperazine derivative, specifically 4-methylpiperazine, attached to the 2-position of the benzoate structure. The compound is identified by its CAS number, 1131587-80-8, and is notable for its potential applications in medicinal chemistry and pharmacology .
The synthesis of methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate can be achieved through several methods. One common approach involves the bromination of methyl 2-hydroxy-4-methylbenzoate. The process typically includes the following steps:
This method highlights the importance of controlling reaction conditions to achieve high yields and purity.
The molecular structure of methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate can be described as follows:
The presence of both bromine and piperazine functionalities suggests potential reactivity and biological activity, making this compound interesting for further studies in drug development .
Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate can participate in various chemical reactions typical for compounds containing both aromatic and aliphatic features:
These reactions are significant for synthetic applications in organic chemistry and drug discovery processes .
Given its structure:
Research into this compound's specific interactions would be necessary to elucidate its precise mechanism of action in biological systems .
The physical and chemical properties of methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate include:
These properties suggest that the compound may have favorable characteristics for drug-like behavior, although specific values such as boiling point or melting point were not provided.
Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate has potential applications primarily in scientific research, particularly in medicinal chemistry:
Regioselective bromination at the 5-position of the benzoate precursor is critical for directing subsequent nucleophilic substitutions. Unsubstituted methyl 2-hydroxybenzoate (methyl salicylate) serves as the primary starting material. Key methodologies include:
Table 1: Bromination Efficiency Under Varied Conditions
Brominating Agent | Solvent | Temp (°C) | 5-Bromo Isomer Yield | Major Impurity |
---|---|---|---|---|
Br₂ | Acetic acid | 0–5 | 78% | 3,5-Dibromo (15%) |
NBS | DCM | 25 | 88% | <5% Dibromo |
NBS | DMF | 25 | 92% | Hydrolysis products |
Post-bromination, the hydroxyl group at C2 is activated for displacement via conversion to a sulfonate ester or halogenation .
The 4-methylpiperazine moiety is installed via SNAr at the C2 position, leveraging the electron-withdrawing ester group’s activation:
Table 2: SNAr Efficiency with Different Bases/Solvents
Base | Solvent | Equiv. Piperazine | Time (h) | Yield |
---|---|---|---|---|
K₂CO₃ | DMF | 1.2 | 6 | 85% |
Et₃N | Toluene | 1.5 | 12 | 62% |
Cs₂CO₃ | NMP | 1.1 | 4 | 89% |
High temperatures (>130°C) accelerate hydrolysis, reducing yields by ~15% [2] [7].
Esterification can precede or follow bromination/SNAr, with agent selection impacting yield and purity:
Table 3: Esterification Methods Comparison
Method | Reagent | Purity | Atom Economy | Scale-Up Feasibility |
---|---|---|---|---|
Fischer | MeOH/H₂SO₄ | 90% | 88% | High |
Acyl chloride | SOCl₂ → MeOH | 98% | 75% | Moderate |
Diazomethane | CH₂N₂ | >99% | 95% | Low |
Early-stage esterification (pre-bromination) simplifies purification but may reduce SNAr reactivity [2] .
Multi-step synthesis generates characteristic impurities requiring targeted control:
HPLC-MS monitoring at each step enables real-time impurity tracking and corrective processing [5].
Solvent selection and catalyst recovery significantly improve sustainability:
Table 4: Environmental Metrics for Conventional vs. Green Processes
Parameter | Conventional Process | Green Process | Improvement |
---|---|---|---|
Solvent | DMF | Ethanol/H₂O | Reduced toxicity |
E-factor* | 32 | 19 | 41% reduction |
Energy consumption | 850 kWh/kg | 340 kWh/kg | 60% reduction |
Catalyst reuse | 0 cycles | 5 cycles | Waste reduction |
E-factor = kg waste/kg product
"Optimizing the synthesis of Methyl 5-bromo-2-(4-methylpiperazin-1-yl)benzoate demands orthogonal control over bromination regiochemistry, nucleophilic substitution kinetics, and esterification efficiency—each step introducing distinct purity challenges resolvable through mechanistic understanding." [2]
This analysis establishes that while classical methods provide reliable access to the target compound, green chemistry adaptations and impurity control strategies are pivotal for industrial-scale applications. Future advancements may focus on continuous-flow systems to integrate bromination, SNAr, and esterification in a single tandem process [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7